N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of both imidazo[1,2-b]pyrazole and benzamide moieties contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of the Benzamide Moiety: The benzamide structure is typically synthesized through amidation reactions involving 3,4-diethoxybenzoic acid and suitable amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The imidazo[1,2-b]pyrazole moiety is known to interact with protein kinases, while the benzamide structure can influence receptor binding .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and etonitazene share the imidazole core and exhibit similar biological activities.
Benzamide Derivatives: Compounds such as metoclopramide and tiapride share the benzamide structure and are used in medicinal applications.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide is unique due to the combination of imidazo[1,2-b]pyrazole and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .
Properties
IUPAC Name |
3,4-diethoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-24-15-6-5-14(13-16(15)25-4-2)18(23)19-9-10-21-11-12-22-17(21)7-8-20-22/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCRXEGDJLYTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2C=CN3C2=CC=N3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.